Isopyrazam (CAS: 881685-58-1) is a broad-spectrum, second-generation succinate dehydrogenase inhibitor (SDHI) fungicide characterized by a pyrazole carboxamide core and a distinctive benzonorbornene moiety [1]. For procurement and formulation scientists, the critical material properties of technical-grade isopyrazam include its strict stereochemical requirements—specifically a controlled syn/anti isomer ratio—alongside exceptionally low water solubility (0.55–1.05 mg/L) and high lipophilicity [2]. These physicochemical traits dictate its formulation into emulsifiable concentrates (ECs) rather than aqueous suspensions. Furthermore, its unique molecular structure confers superior rainfastness and environmental persistence compared to earlier-generation fungicides, making it a high-value active ingredient for prolonged foliar protection in commercial agriculture [1].
Substituting isopyrazam with generic older-generation SDHIs (such as carboxin) or failing to control its internal isomeric composition leads to severe formulation and regulatory failures [1]. The biological activity and mammalian toxicity of isopyrazam are highly stereoselective; the anti-isomer is substantially more toxic and often less fungicidally active than the syn-isomer, meaning that uncontrolled racemic mixtures will fail the acute toxicity thresholds required for product registration[1]. Additionally, isopyrazam’s unique benzonorbornene structure provides a specific target binding affinity and a high logP that outlasts older SDHIs under heavy rainfall [2]. Substituting it with a more hydrophilic analog compromises the duration of foliar protection, necessitating more frequent reapplications and increasing long-term operational costs.
Technical grade isopyrazam exists as a mixture of syn (cis) and anti (trans) isomers, and procurement specifications strictly require a syn:anti ratio between 70:30 and 100:0[1]. This strict tolerance is mandated because the pure syn-isomer exhibits an acute oral LD50 in rats of >2000 mg/kg, whereas the pure anti-isomer is significantly more toxic with an LD50 of 310 mg/kg [2]. Furthermore, the syn-isomer demonstrates up to 79.8 times greater fungicidal activity against specific pathogens like Alternaria alternata compared to other stereoisomers[1].
| Evidence Dimension | Acute oral toxicity (Rat LD50) and Pathogen Efficacy |
| Target Compound Data | Syn-isomer: LD50 >2000 mg/kg; high targeted efficacy |
| Comparator Or Baseline | Anti-isomer: LD50 = 310 mg/kg; lower targeted efficacy |
| Quantified Difference | >6.4-fold reduction in mammalian toxicity and up to 79.8-fold increase in specific fungicidal activity for the syn-isomer. |
| Conditions | Rat acute oral toxicity assay; in vitro antifungal assays. |
Buyers must strictly verify the syn:anti isomer ratio in technical certificates of analysis (CoA) to ensure regulatory approval, worker safety, and maximum field efficacy.
Isopyrazam exhibits exceptionally high aquatic toxicity compared to other second-generation SDHIs, which directly impacts application logistics [1]. In standardized assays, isopyrazam demonstrated a 96-hour LC50 of 140 nM in zebrafish embryos, whereas alternative SDHIs like boscalid and fluxapyroxad show much lower toxicity with LC50 values ranging from 2,000 to 17,000 nM [1]. This heightened toxicity profile mandates specific environmental mitigation strategies, such as mandatory buffer zones, during field application [2].
| Evidence Dimension | Aquatic toxicity (96h LC50 in zebrafish embryos) |
| Target Compound Data | Isopyrazam: 140 nM |
| Comparator Or Baseline | Boscalid / Fluxapyroxad: 2,000 to 17,000 nM (2–17 µM) |
| Quantified Difference | Isopyrazam is approximately 14 to 120 times more toxic to aquatic life than benchmark SDHI alternatives. |
| Conditions | 96-hour exposure in freshly fertilized zebrafish embryos. |
The high aquatic toxicity necessitates strict procurement planning for specialized application equipment and mandatory regulatory buffer zones (e.g., 5 meters from surface waters) that do not apply to less toxic alternatives.
The incorporation of a benzonorbornene ring gives isopyrazam a high lipophilicity and extremely low water solubility (0.55 mg/L for the anti-isomer and 1.05 mg/L for the syn-isomer at 25°C) [1]. This contrasts with more hydrophilic pesticides (logP < 2.0) which are prone to rapid environmental wash-off. The low aqueous solubility and high binding affinity to plant cuticles provide superior rain erosion resistance and UV photolysis resistance, extending the soil persistence to a DT50 of 87.9–760 days [2].
| Evidence Dimension | Aqueous solubility and environmental persistence |
| Target Compound Data | Isopyrazam: 0.55–1.05 mg/L solubility; DT50 87.9–760 days |
| Comparator Or Baseline | Hydrophilic fungicides (logP < 2.0) |
| Quantified Difference | Near-insolubility in water ensures prolonged cuticle retention and resistance to wash-off compared to easily solubilized alternatives. |
| Conditions | Standard physicochemical profiling at 25°C and field soil degradation tracking. |
Formulators must procure isopyrazam specifically for Emulsifiable Concentrate (EC) systems utilizing strong organic solvents, as it cannot be effectively deployed in simple aqueous suspensions.
Isopyrazam is an ultra-potent inhibitor of the succinate dehydrogenase (SDH) complex. While optimized for fungal Complex II, its potent binding mechanism results in significant cross-species SDH inhibition, demonstrating an IC50 toward human SDH of 0.63 µM[1]. This is a level of off-target potency that requires careful handling and formulation compared to older, less potent generation I SDHIs like carboxin, which generally exhibit lower cross-species binding affinity [1].
| Evidence Dimension | Off-target enzyme inhibition (Human SDH IC50) |
| Target Compound Data | Isopyrazam: 0.63 µM |
| Comparator Or Baseline | Older generation SDHIs (lower cross-species potency) |
| Quantified Difference | Sub-micromolar inhibition of off-target SDH highlights the extreme binding affinity of the isopyrazam molecular core. |
| Conditions | In vitro succinate dehydrogenase activity assay. |
The extreme enzymatic potency dictates that procurement and manufacturing facilities must implement stringent occupational exposure limits and advanced PPE protocols during technical grade synthesis and handling.
Due to its extreme lipophilicity and low water solubility, isopyrazam is the preferred SDHI for foliar applications in regions with heavy rainfall, where hydrophilic alternatives would wash off and fail to provide lasting protection [1].
Isopyrazam's solubility profile—highly soluble in polar organic and aromatic solvents but nearly insoluble in water—makes it an ideal active ingredient for advanced EC formulations, often co-formulated with azoles to manage resistance[2].
Procured as a rotational or combination active ingredient, isopyrazam's unique benzonorbornene-driven binding mechanism provides robust efficacy against pathogen strains that have developed reduced sensitivity to older Generation I SDHIs [2].
Environmental Hazard